molecular formula C12H20O3 B13471096 Tert-butyl 4-formylcyclohexane-1-carboxylate CAS No. 2901043-22-7

Tert-butyl 4-formylcyclohexane-1-carboxylate

Cat. No.: B13471096
CAS No.: 2901043-22-7
M. Wt: 212.28 g/mol
InChI Key: GLZYLSVETUCVRZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-formylcyclohexane-1-carboxylate: is an organic compound with the molecular formula C₁₁H₁₈O₃. It is a derivative of cyclohexane, where the cyclohexane ring is substituted with a formyl group and a tert-butyl ester group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-formylcyclohexane-1-carboxylate typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene derivatives.

    Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is used.

    Esterification: The carboxylate group is introduced through esterification reactions, where the carboxylic acid derivative of cyclohexane is reacted with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and high-yield synthesis. The reaction conditions are optimized to maintain the stability of the formyl group and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 4-formylcyclohexane-1-carboxylate can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 4-formylcyclohexane-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of bioactive molecules. It may be used in the development of drugs targeting specific biological pathways.

Industry: The compound finds applications in the production of polymers and resins. It is also used in the synthesis of specialty chemicals for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-formylcyclohexane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The formyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The ester group can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids.

Molecular Targets and Pathways: The compound interacts with various enzymes and proteins in biological systems, depending on its functional groups. It may inhibit or activate specific pathways by forming covalent or non-covalent interactions with target molecules.

Comparison with Similar Compounds

  • Tert-butyl 4-oxocyclohexane-1-carboxylate
  • Tert-butyl 4-hydroxycyclohexane-1-carboxylate
  • Tert-butyl 4-methylcyclohexane-1-carboxylate

Uniqueness: Tert-butyl 4-formylcyclohexane-1-carboxylate is unique due to the presence of both a formyl group and a tert-butyl ester group on the cyclohexane ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

2901043-22-7

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

tert-butyl 4-formylcyclohexane-1-carboxylate

InChI

InChI=1S/C12H20O3/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h8-10H,4-7H2,1-3H3

InChI Key

GLZYLSVETUCVRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CC1)C=O

Origin of Product

United States

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